

A Comprehensive Spectroscopic Guide to 5-Chloro-2-hydroxybenzyl alcohol

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Compound of Interest

Compound Name: 5-Chloro-2-hydroxybenzyl alcohol

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Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for **5-Chloro-2-hydroxybenzyl alcohol** (CAS No: 5330-38-1), a substituted phenolic benzyl alcohol derivative relevant in synthetic chemistry and as a building block in drug discovery. The guide is structured to provide researchers, scientists, and drug development professionals with a practical and theoretical framework for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section details the foundational principles, expected spectral features, and validated experimental protocols, ensuring scientific integrity and reproducibility. The causality behind spectral patterns is explained, providing insights beyond mere data presentation.

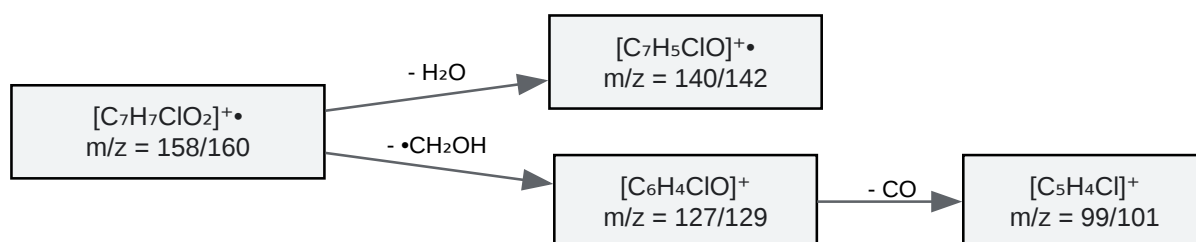
Introduction and Molecular Overview

5-Chloro-2-hydroxybenzyl alcohol is a bifunctional organic compound containing both a phenolic hydroxyl group and a primary benzylic alcohol. This unique arrangement of functional groups—an electron-withdrawing chlorine atom and two electron-donating hydroxyl and hydroxymethyl groups on a benzene ring—results in a distinct spectroscopic fingerprint. Accurate characterization is paramount for confirming its identity, purity, and for monitoring its transformations in chemical reactions. This guide synthesizes predictive data based on

established spectroscopic principles and data from analogous structures to offer a definitive reference.

Chemical Structure and Properties

- IUPAC Name: 4-Chloro-2-(hydroxymethyl)phenol[1]
- Molecular Formula: $C_7H_7ClO_2$ [1]
- Molecular Weight: 158.58 g/mol
- CAS Number: 5330-38-1[1]
- Appearance: White to pale cream crystals or powder[1]
- Melting Point: 86-94 °C[1]



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Caption: Proposed key fragmentation pathways for **5-Chloro-2-hydroxybenzyl alcohol** in EI-MS.

Experimental Protocol: GC-MS Acquisition

- Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like dichloromethane or methanol. [2] 2. Injection: Inject 1 μ L of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.
- GC Method:
 - Column: A standard nonpolar column (e.g., DB-5ms).

- Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Conclusion

The structural characterization of **5-Chloro-2-hydroxybenzyl alcohol** is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key hydroxyl and aromatic functional groups, with the broad O-H stretch being a hallmark feature. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, including a distinctive 3:1 isotope pattern for chlorine. This guide provides the necessary data and protocols to serve as a foundational reference for the confident identification and quality control of this important chemical intermediate.

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Sources

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